molecular formula C24H54OSi2 B3121940 Hexabutyldisiloxane CAS No. 2973-30-0

Hexabutyldisiloxane

Cat. No. B3121940
CAS RN: 2973-30-0
M. Wt: 414.9 g/mol
InChI Key: ILNLDQNOQQYETQ-UHFFFAOYSA-N
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Description

Hexabutyldisiloxane is a chemical compound with the molecular formula C12H36O2Si2 . It belongs to the class of siloxanes , which are widely used in various industrial applications. Siloxanes exhibit remarkable stability and compatibility with other chemicals, making them valuable components in many processes .

Scientific Research Applications

1. Chemical Composition Studies

Hexabutyldisiloxane has been studied for its chemical composition and properties. In the study by Nallely E. Sandoval-Montemayor et al. (2012), the hexane extract of Citrus aurantifolia was analyzed, leading to the identification of several compounds including this compound. This research highlights the potential applications of this compound in analyzing the chemical composition of natural products and its role in identifying active compounds (Sandoval-Montemayor et al., 2012).

2. Environmental Applications

This compound is also relevant in environmental studies. A study conducted by K. F. Mendes et al. (2019) explored the use of cow bone char as a sorbent to increase sorption and decrease the mobility of hexazinone, metribuzin, and quinclorac in soil. This research implies the potential of this compound in environmental management, particularly in the context of controlling soil pollution and enhancing herbicide sorption (Mendes et al., 2019).

3. Biomedical Research

In biomedical research, this compound has been investigated for its potential applications. The study by M. L. Chiu et al. (1990) examined the effect of mitochondrial and plasma membrane potentials on the accumulation of hexakis (2-methoxyisobutylisonitrile) technetium(I) in cultured mouse fibroblasts. This research suggests the importance of this compound in understanding cellular uptake mechanisms and its potential implications in medical imaging and drug delivery systems (Chiu et al., 1990).

4. Toxicological Research

This compound's toxicological properties have been the subject of scientific investigation. A study by S. Cassidy et al. (2001) on Hexamethyldisiloxane, a compound related to this compound, assessed its subchronic whole-body vapor inhalation toxicity in Fischer 344 rats. The findings of this study provide insights into the safety and potential risks associated with the exposure to this compound and similar compounds, which is crucial for industrial safety and environmental health (Cassidy et al., 2001).

properties

IUPAC Name

tributyl(tributylsilyloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H54OSi2/c1-7-13-19-26(20-14-8-2,21-15-9-3)25-27(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNLDQNOQQYETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)O[Si](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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